molecular formula C26H23BO3 B12519284 Bis[4-(benzyloxy)phenyl]borinic acid CAS No. 675828-79-2

Bis[4-(benzyloxy)phenyl]borinic acid

Cat. No.: B12519284
CAS No.: 675828-79-2
M. Wt: 394.3 g/mol
InChI Key: PZMQAOGSAKERAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(benzyloxy)phenyl]borinic acid is an organoboron compound characterized by the presence of two benzyloxyphenyl groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[4-(benzyloxy)phenyl]borinic acid typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethyl borate to form the desired borinic acid . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(benzyloxy)phenyl]borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted borinic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of bis[4-(benzyloxy)phenyl]borinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(benzyloxy)phenyl]borinic acid is unique due to the presence of two benzyloxyphenyl groups, which can enhance its reactivity and provide additional functionalization sites. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

675828-79-2

Molecular Formula

C26H23BO3

Molecular Weight

394.3 g/mol

IUPAC Name

bis(4-phenylmethoxyphenyl)borinic acid

InChI

InChI=1S/C26H23BO3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,28H,19-20H2

InChI Key

PZMQAOGSAKERAX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.